
Propylene glycol
Overview
Description
Propylene glycol (PG, C₃H₈O₂) is a synthetic organic compound synthesized via the hydrolysis of propylene oxide . It is a colorless, odorless, viscous liquid with a boiling point of 188.2°C . Industrially, PG is produced on a large scale and serves as a versatile ingredient in polymers (e.g., saturated polyester resins), food processing (as emulsifier E1520), pharmaceuticals, antifreeze, and solvents . Its hygroscopic nature, low toxicity, and miscibility with water make it suitable for applications ranging from heat-transfer fluids to cosmetic formulations . PG is metabolized in humans via lactate pathways, minimizing systemic toxicity compared to other glycols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylene glycol is primarily produced through the hydration of propylene oxide. This process can be carried out using either a non-catalytic high-temperature method or a catalytic low-temperature method.
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Non-catalytic High-Temperature Method: : In this method, propylene oxide is reacted with water at temperatures ranging from 200°C to 220°C and pressures of 1.7 to 2.0 megapascals. The reaction yields a mixture of this compound and dithis compound, which can be separated through distillation.
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Catalytic Low-Temperature Method: : This method involves the use of acidic or basic catalysts to facilitate the reaction between propylene oxide and water at lower temperatures (50°C to 70°C). Common catalysts include sulfuric acid, phosphoric acid, and potassium hydroxide. The reaction produces a higher yield of this compound with fewer by-products.
Industrial Production Methods
In industrial settings, this compound is typically produced using the catalytic low-temperature method due to its higher efficiency and lower energy consumption. The process involves the following steps:
Preparation of Propylene Oxide: Propylene oxide is produced through the chlorohydrin process or the hydroperoxide process.
Hydration Reaction: Propylene oxide is reacted with water in the presence of a catalyst to form this compound.
Separation and Purification: The reaction mixture is subjected to distillation to separate this compound from other by-products. The purified this compound is then collected and stored for further use.
Chemical Reactions Analysis
Types of Reactions
Propylene glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation: : this compound can be oxidized to form lactic acid, pyruvic acid, and acetic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : this compound can be reduced to form propanol. This reaction is usually carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : this compound can undergo substitution reactions with halogens, acids, and alcohols to form various derivatives. For example, reacting this compound with hydrochloric acid produces propylene chlorohydrin.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sulfuric acid, phosphoric acid, potassium hydroxide
Major Products Formed
Oxidation: Lactic acid, pyruvic acid, acetic acid
Reduction: Propanol
Substitution: Propylene chlorohydrin
Scientific Research Applications
Key Properties of Propylene Glycol
- Hygroscopic Nature : Retains moisture effectively.
- Solvent Capabilities : Dissolves a wide range of substances.
- Low Toxicity : Considered safe for use in food and pharmaceuticals.
- Thermal Stability : Maintains performance over a wide temperature range.
Food and Beverage Industry
This compound is utilized in the food industry for several purposes:
- Humectant : Helps retain moisture in food products.
- Solvent : Acts as a solvent for flavors and colors.
- Preservative : Extends shelf life by preventing spoilage.
Pharmaceuticals
In pharmaceuticals, this compound serves multiple functions:
- Excipient : Used as a solvent in liquid medications.
- Topical Preparations : Enhances absorption in creams and ointments.
- Preservative : Stabilizes formulations by preventing microbial growth.
Cosmetics and Personal Care Products
This compound is commonly found in:
- Moisturizers : Acts as a humectant to keep skin hydrated.
- Makeup Products : Serves as a carrier for active ingredients.
- Hair Care Products : Improves texture and consistency.
Industrial Applications
In industrial settings, this compound is employed for:
- Antifreeze and Coolants : Lowers freezing points in cooling systems while preventing corrosion.
- Heat Transfer Fluids : Used in HVAC systems for efficient thermal management.
- Plasticizers : Enhances flexibility in plastics and resins.
Veterinary Medicine
This compound is used in veterinary medicine as an oral treatment for conditions such as hyperketonemia in ruminants, demonstrating its versatility beyond human applications.
Case Study 1: this compound in Food Preservation
A study published by the European Food Safety Authority highlighted the effectiveness of this compound as a food preservative. The research demonstrated that PG significantly extends the shelf life of baked goods by inhibiting mold growth without compromising taste or safety .
Case Study 2: Pharmaceutical Formulations
Research conducted on the pharmacokinetics of this compound showed that it can enhance drug absorption when used as an excipient in intravenous formulations. A clinical study involving cancer patients indicated that PG improved the solubility of certain cytostatic agents, leading to better therapeutic outcomes .
Case Study 3: Antifreeze Applications
The use of this compound as an antifreeze agent has been extensively documented. Its lower toxicity compared to ethylene glycol makes it suitable for applications where human or animal exposure is possible, such as in food processing plants and residential heating systems .
Future Trends
The future of this compound appears promising with emerging applications including:
- Sustainable Production Methods : Development of renewable routes from glycerol could enhance sustainability .
- Advanced Drug Delivery Systems : Innovations in pharmaceutical formulations may leverage PG's properties for better patient outcomes .
- Eco-Friendly Personal Care Products : Increasing demand for natural ingredients may drive the use of this compound derived from renewable sources.
Mechanism of Action
The mechanism of action of propylene glycol varies depending on its application
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Hygroscopic Properties: : this compound can absorb moisture from the environment, making it an effective humectant. This property is utilized in cosmetic and pharmaceutical formulations to maintain moisture levels and prevent drying.
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Solvent Capabilities: : As a solvent, this compound can dissolve a wide range of substances, facilitating their use in various applications. In pharmaceuticals, it helps dissolve active ingredients, enhancing their bioavailability and effectiveness.
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Chemical Reactivity: : this compound can undergo various chemical reactions, allowing it to participate in the synthesis of different compounds. Its reactivity is harnessed in industrial processes to produce polymers, resins, and other materials.
Comparison with Similar Compounds
Ethylene Glycol
Chemical Structure : Ethylene glycol (C₂H₆O₂) is a diol with two hydroxyl groups, structurally simpler than PG.
Properties and Applications :
- Antifreeze Efficiency : Ethylene glycol has a lower freezing point (-12.9°C for 50% aqueous solution) compared to PG (-34°C for 60% solution), making it more effective in automotive antifreeze .
- Toxicity : Ethylene glycol is highly toxic, causing metabolic acidosis and renal failure due to its conversion to oxalic acid. In contrast, PG is metabolized to less harmful lactic acid, making it safer for food and pharmaceuticals .
Key Difference : While both are used as antifreeze, PG is preferred in food and medical applications due to its lower toxicity .
Property | Ethylene Glycol | Propylene Glycol |
---|---|---|
Boiling Point | 197.3°C | 188.2°C |
LD50 (Oral, Rats) | 4,700 mg/kg | 20,000 mg/kg |
Primary Use | Automotive antifreeze | Food, pharmaceuticals |
Glycerol (Glycerin)
Chemical Structure : Glycerol (C₃H₈O₃) is a triol with three hydroxyl groups, contributing to higher viscosity than PG.
Properties and Applications :
- Solubility : Both are miscible with water, but PG’s lower viscosity enhances its utility as a solvent in injectable drugs and topical formulations .
- Thermal Stability: Glycerol has a higher boiling point (290°C) and is less volatile, making it suitable for high-temperature food processing. PG’s lower boiling point favors use in heat-transfer systems . Research Finding: PG-based solvents (e.g., choline chloride-PG mixtures) extract bioactive compounds from propolis as effectively as ethanol, highlighting its role as a green solvent .
Polyethylene Glycol (PEG)
Chemical Structure : PEG is a polymer of ethylene oxide, available in varying molecular weights (e.g., PEG 400, PEG 6000).
Properties and Applications :
- Biocompatibility: PEG’s non-toxic, non-immunogenic properties make it ideal for drug delivery and biomedical coatings, whereas PG is primarily a solvent or excipient .
- Physical State : PEG is solid at high molecular weights (e.g., PEG 6000), while PG remains liquid, enabling different formulation strategies .
Glycol Ethers
Chemical Structure: Glycol ethers (e.g., this compound monomethyl ether, PGME) are PG derivatives with ether-functional groups. Properties and Applications:
- Volatility : PGME has a lower boiling point (120°C) than PG, enhancing its utility in paints and coatings as a fast-evaporating solvent .
- Toxicity : Glycol ethers like PGME show higher neurotoxicity and reproductive risks compared to PG, limiting their use in consumer products .
Mono-Propylene Glycol (MPG) vs. This compound (PG)
Chemical Composition : MPG refers to pure PG (single molecule), while commercial PG may contain dithis compound (DPG) .
Applications :
- Purity Requirements : MPG is used in pharmaceuticals requiring high purity, whereas PG mixtures are acceptable in industrial antifreeze .
Stability and Pharmacokinetic Comparisons
- Chemical Stability : PG-containing prodrugs exhibit significantly longer half-lives (t₁/₂ = 48 hours at pH 7.4) compared to methoxy (t₁/₂ = 2 hours) or ethoxy esters (t₁/₂ = 6 hours), enhancing drug delivery efficacy .
- Metabolism : PG is rapidly metabolized to lactate, with 45% excreted unchanged in urine, reducing systemic toxicity risks .
Biological Activity
Propylene glycol (PG), a colorless, odorless, and hygroscopic liquid, is widely used in pharmaceuticals, food products, and cosmetics as a solvent and humectant. Its biological activity has been extensively studied, revealing significant pharmacokinetic properties, antimicrobial effects, and metabolic pathways. This article synthesizes various research findings on the biological activity of this compound, supported by data tables and case studies.
Absorption and Metabolism
This compound is rapidly absorbed after oral administration. Studies indicate that it reaches maximum blood concentration within one hour post-administration. For instance, Morshed et al. reported that in rabbits, peak plasma concentrations of about 312.3 mg/dL were achieved after administering a 28.4% aqueous solution . In human studies involving repeated doses (20.7 g three times daily), similar rapid absorption was observed with a half-life ranging from 2.4 to 5.2 hours .
Table 1: Pharmacokinetic Parameters of this compound
Study | Species | Dose (g/kg BW) | Tmax (hours) | Cmax (mg/dL) | Half-life (hours) |
---|---|---|---|---|---|
Morshed et al. | Rabbits (NZW) | 2.942 | 1 | 312.3 | - |
Yu et al. | Adults | 20.7 (3x daily) | 1 | - | 2.4 - 5.2 |
Speth et al. | Adults | 3 - 15 | - | - | 1.4 - 4.4 |
Toxicity and Safety
This compound has a wide safety margin when used appropriately, with no significant central nervous system side effects noted in animal studies at doses up to 2.9 g/kg for extended periods . However, excessive exposure can lead to lactic acidosis in humans, particularly when plasma lactate levels exceed 5 mEq/L .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens:
- Bactericidal Activity : A study demonstrated PG's effectiveness against Streptococcus mutans, Enterococcus faecalis, and Escherichia coli, with minimum bactericidal concentrations of 50%, 25%, and 50%, respectively .
- Fungal Activity : Research indicates that PG also possesses antifungal properties, particularly against Candida albicans and other pathogenic fungi .
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Minimum Bactericidal Concentration (%) |
---|---|
S. mutans | 50 |
E. faecalis | 25 |
E. coli | 50 |
C. albicans | Effective at varying concentrations |
Clinical Applications
In clinical settings, this compound is frequently used as an excipient in drug formulations due to its solubilizing properties. A notable case involved its use in the formulation of mitoquidone, where pharmacokinetics were assessed during intravenous administration over multiple days . The study highlighted the nonlinear pharmacokinetics of PG at higher doses, emphasizing the need for careful dosing in therapeutic applications.
Pediatric Considerations
Despite its widespread use, this compound has been under-evaluated in pediatric populations. Allegaert noted that while often administered to neonates, its safety profile remains inadequately assessed . This gap highlights the necessity for further research into the effects of PG on younger patients.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of propylene glycol relevant to experimental design?
this compound (1,2-propanediol) is a diol with hygroscopicity, low volatility (boiling point: 188.2°C), and miscibility with water and organic solvents. Its viscosity (56 mPa·s at 20°C) and dielectric constant influence its role as a solvent in formulations. Researchers should prioritize measuring pH (neutral in pure form) and stability under varying temperatures, as thermal decomposition can occur above 150°C .
Q. How can this compound toxicity be mitigated in cell culture or animal studies?
While this compound is generally recognized as safe (GRAS), prolonged exposure to concentrations >10% (v/v) may induce cytotoxicity. Use ISO 10993-5 guidelines for biocompatibility testing. For in vivo studies, adhere to OECD 423 guidelines for acute oral toxicity (LD₅₀: 20–30 g/kg in rats) and monitor hepatic metabolism via alcohol dehydrogenase pathways .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is optimal for quantification in biological samples. For aqueous systems, high-performance liquid chromatography (HPLC) with refractive index detection provides accuracy. Validate methods per ICH Q2(R1) guidelines, ensuring resolution from co-eluting compounds like ethylene glycol .
Q. How does this compound interact with common excipients in pharmaceutical formulations?
this compound can form hydrogen bonds with polymers (e.g., polyethylene glycol) and enhance drug solubility via cosolvency. However, it may destabilize proteins by altering tertiary structures. Preformulation studies should assess compatibility using differential scanning calorimetry (DSC) and dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can conflicting data on this compound’s neurotoxicity in preclinical models be resolved?
Discrepancies in neurotoxicity studies (e.g., GABAergic inhibition vs. no observed adverse effects) may stem from dose-dependent responses or metabolic variability. Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling with tracer-labeled isotopes (e.g., ¹³C-propylene glycol) to track metabolite distribution. Cross-validate findings using in vitro blood-brain barrier models .
Q. What experimental strategies optimize this compound’s role in biomass-derived catalytic processes?
In biomass conversion, this compound acts as a hydrogen donor in transfer hydrogenation. Optimize reaction conditions (e.g., 150–200°C, H₂ pressure <5 bar) using heterogeneous catalysts like Ru/C. Monitor side reactions (e.g., dehydration to propanal) via in situ FTIR spectroscopy .
Q. How can this compound’s stability be enhanced in high-temperature polymer applications?
Degradation via oxidation or thermal cleavage limits its use in polymers. Incorporate antioxidants (e.g., BHT) at 0.1–0.5% (w/w) and characterize stability using thermogravimetric analysis (TGA) and gel permeation chromatography (GPC). For epoxy resins, evaluate crosslinking efficiency with anhydrides .
Q. What methodologies address this compound’s interference in LC-MS-based metabolomics?
this compound can ionize as [M+H]+ (m/z 77.06) and obscure low-abundance metabolites. Implement post-column infusion checks and use hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites. Apply blank subtraction algorithms in data processing .
Q. How to assess this compound’s environmental impact despite limited ecotoxicity data?
Use quantitative structure-activity relationship (QSAR) models to predict biodegradability (e.g., BIOWIN3 estimates >60% mineralization). For aquatic toxicity, conduct OECD 202 Daphnia magna assays, noting EC₅₀ values >10,000 mg/L indicate low risk. Prioritize degradation byproducts (e.g., lactate) in lifecycle analyses .
Q. What protocols ensure reproducibility in this compound-based cryopreservation studies?
Standardize cooling rates (1–10°C/min) and use CPA cocktails (e.g., 15% this compound + 10% DMSO) for mammalian cells. Post-thaw viability assays (e.g., trypan blue exclusion) must account for osmotic stress. Validate outcomes via RNA-seq to assess stress-response gene expression .
Q. Methodological Notes
- Data Contradictions : Cross-reference regulatory guidelines (EMA, USP-NF) with experimental data to resolve discrepancies in toxicity or stability .
- Advanced Techniques : Employ isotopic labeling and computational modeling (e.g., DFT for reaction mechanisms) to elucidate metabolic or catalytic pathways .
- Safety Protocols : Follow OSHA/NIOSH exposure limits (TWA: 10 mg/m³) and use NIOSH-approved respirators in aerosol-generating procedures .
Properties
IUPAC Name |
propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2, Array | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
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Record name | PROPANE-1,2-DIOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | PROPYLENE GLYCOL | |
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Record name | propylene glycol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Propylene_glycol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58858-91-6 (hydrochloride salt) | |
Record name | Propylene glycol [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |
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DSSTOX Substance ID |
DTXSID0021206 | |
Record name | 1,2-Propylene glycol | |
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Molecular Weight |
76.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid. | |
Record name | PROPYLENE GLYCOL | |
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Record name | 1,2-Propanediol | |
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Record name | PROPANE-1,2-DIOL | |
Source | EU Food Improvement Agents | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Propylene glycol | |
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Record name | PROPYLENE GLYCOL | |
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Boiling Point |
370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F | |
Record name | PROPYLENE GLYCOL | |
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Record name | Propylene glycol | |
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Record name | Propylene glycol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
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Record name | PROPYLENE GLYCOL | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene glycol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROPANE-1,2-DIOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04 | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62 | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene glycol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/685 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless viscous liquid | |
CAS No. |
57-55-6, 25322-68-3, 63625-56-9 | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (±)-Propylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene glycol [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylene glycol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | propylene glycol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycol, polypropylene (P750) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35749 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycol, polypropylene (P1200) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycol, polypropylene (P400) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Propylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-Propanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC9Q167V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F | |
Record name | PROPYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propylene glycol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propylene glycol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PROPYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PROPYLENE GLYCOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/882 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.